2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one, also known as NNF, is a chemical compound with significant relevance in medicinal chemistry. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of interest in various research studies.
The compound can be classified as a pyrimidinone derivative due to its structural characteristics. It is primarily sourced from synthetic routes aimed at developing compounds with potential therapeutic applications. The molecular formula for this compound is C15H17FN4O, and it has a molecular weight of 287.34 g/mol .
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common method includes:
These steps often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield the desired product with high purity .
The molecular structure of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one features a pyrimidine ring substituted at the 6-position with a methyl group and at the 4-position with a piperazine moiety that carries a fluorophenyl substituent.
The compound exhibits distinct peaks in its spectral data (NMR, IR) that confirm its structural integrity .
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can participate in various chemical reactions:
The mechanism of action for 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one primarily involves interaction with specific receptors or enzymes in biological systems. It is believed to modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways, which are crucial for various neurological functions.
Research indicates that this compound may exhibit antagonistic or agonistic properties depending on its binding affinity to target receptors, contributing to its potential therapeutic effects in treating psychiatric disorders .
The physical properties of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one include:
Chemical properties include:
Quantitative analyses such as logP (partition coefficient) values indicate its lipophilicity, which is essential for drug design .
This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting central nervous system disorders. Its structural features suggest possible uses in:
Furthermore, ongoing studies may explore its efficacy against other conditions such as anxiety disorders or neurodegenerative diseases .
The strategic integration of piperazine and pyrimidinone pharmacophores aims to create synergistic bioactivity profiles. Piperazine delivers conformational flexibility and hydrogen-bonding capabilities essential for receptor engagement, while the pyrimidinone core provides a planar, electron-rich system for π-π stacking interactions. This hybrid architecture targets CNS and enzyme systems where both motifs demonstrate intrinsic affinity—particularly serotonin/dopamine receptors and nucleotide-binding enzymes [1] [6]. The scaffold's zwitterionic nature (basic piperazine nitrogen pKa ~8.5; acidic pyrimidinone N-H) enhances membrane permeability while maintaining solubility at physiological pH [1]. Molecular modeling confirms optimal spatial orientation where the 4-fluorophenyl group extends into hydrophobic pockets and the pyrimidinone carbonyl forms critical hydrogen bonds with catalytic residues [5].
Synthesis follows a modular approach with critical yield-determining steps:
Step 1: Pyrimidinone Core Formationβ-Keto ester cyclocondensation with urea derivatives under basic conditions (K₂CO₃/EtOH, reflux) yields 6-methylpyrimidin-4(3H)-one. Methyl substitution at C6 is introduced via methyl acetoacetate, achieving 78-85% yields [1] [10].
Step 2: Chlorination at C2 PositionPhosphorus oxychloride (POCl₃) mediated chlorination at 110°C installs the C2-chloro leaving group (92% yield). Solvent optimization shows dichloroethane suppresses side-product formation versus toluene [1].
Step 3: Piperazine CouplingNucleophilic displacement using 1-(4-fluorophenyl)piperazine requires strict stoichiometric control (1:1.1 ratio) in refluxing acetonitrile with DIEA base. Microwave-assisted synthesis (150°C, 30 min) improves yields to 95% versus conventional heating (72%, 12h) [4] [10].
Table 1: Synthetic Optimization of Key Steps
| Step | Reagents/Conditions | Yield (Conventional) | Yield (Optimized) |
|---|---|---|---|
| Pyrimidinone formation | Methyl acetoacetate, urea, K₂CO₃/EtOH, reflux | 78% | 85% (solvent-free) |
| Chlorination | POCl₃, DCE, 110°C, 4h | 92% | 95% (microwave) |
| Piperazine coupling | 1-(4-FP)piperazine, DIEA, MeCN, reflux | 72% (12h) | 95% (microwave/30min) |
Purification employs recrystallization (ethanol/water) or silica chromatography (CH₂Cl₂:MeOH 95:5), with final products characterized via ¹H/¹³C NMR and HRMS [1] [4].
The 4-fluorophenyl group is indispensable for target engagement, with SAR studies revealing:
Table 2: Impact of Piperazine Aryl Substituents on Bioactivity
| Substituent | logP | pKa (Piperazine) | Relative Affinity | Key Observation |
|---|---|---|---|---|
| 4-Fluorophenyl | 2.52 | 8.5 | 1.00 | Optimal hydrophobic/hydrogen bonding |
| Phenyl | 1.72 | 7.8 | 0.20 | Reduced membrane penetration |
| 2-Fluorophenyl | 2.48 | 8.3 | 0.40 | Steric interference with binding |
| 4-Chlorophenyl | 2.98 | 8.1 | 0.33 | Polarizability mismatch |
The C6-methyl group exerts profound electronic and steric influences:
Piperazine connectivity fundamentally alters conformational dynamics and target selectivity:
N-Linker Variations:
Heterocycle Replacements:
Linear vs. Cyclic Linkers:
Table 3: Bioactivity Modulation via Linker Modifications
| Linker Architecture | Target Affinity (IC₅₀) | Selectivity Ratio (ENT2/ENT1) | logP | Key Conformational Effect |
|---|---|---|---|---|
| Direct C-N bond (4-F-Ph-N) | 0.32 μM (D2) | 5.8 (ENT2:ENT1) | 2.52 | Restricted rotation (42.5°) |
| -CH₂- linker | 0.18 μM (TYR) | 0.3 (TYR:ENT2) | 3.10 | Flexible (15°-165°) |
| -C(O)- linker | 1.84 μM (AMPK) | N/A | 1.75 | Planar conjugated system |
| Piperidine replacement | >50 μM | N/A | 2.90 | Single H-bond acceptor |
These structural insights establish 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one as a versatile scaffold for CNS and enzyme-targeted therapeutics, with optimization principles applicable to next-generation analogues [1] [6] [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2